molecular formula C14H12BrNO3 B2872275 (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol CAS No. 1912457-33-0

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol

Cat. No.: B2872275
CAS No.: 1912457-33-0
M. Wt: 322.158
InChI Key: LXEZZOHHRFIFHF-LZYBPNLTSA-N
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Description

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base compound characterized by the presence of an azomethine group (C=N) Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((2-hydroxyphenyl)imino)methyl)phenol
  • (E)-2-(((4-fluorophenyl)imino)methyl)phenol
  • (E)-2-(((4-hydroxyphenyl)imino)methyl)phenol

Uniqueness

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol stands out due to the presence of the bromine atom and methoxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZZOHHRFIFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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